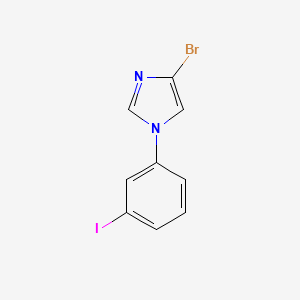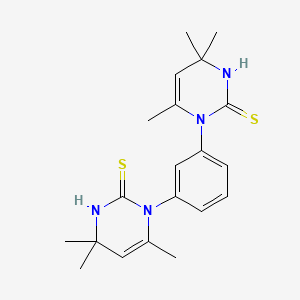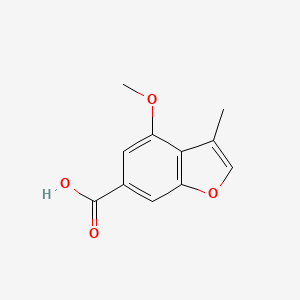![molecular formula C13H14BrNO5 B13938845 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a furo[3,2-b]pyrrole precursor, followed by esterification and tert-butoxycarbonyl (Boc) protection. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.
科学的研究の応用
4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of new pharmaceuticals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with therapeutic benefits.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways.
類似化合物との比較
Similar Compounds
- 4-tert-butoxycarbonyl-2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
- 4-tert-butoxycarbonyl-2-iodo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
- 4-tert-butoxycarbonyl-2-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
Uniqueness
The uniqueness of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester lies in its specific bromine substitution, which imparts distinct reactivity and potential applications compared to its chloro, iodo, and fluoro analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
分子式 |
C13H14BrNO5 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
4-O-tert-butyl 5-O-methyl 2-bromofuro[3,2-b]pyrrole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO5/c1-13(2,3)20-12(17)15-7-6-10(14)19-9(7)5-8(15)11(16)18-4/h5-6H,1-4H3 |
InChIキー |
OGLXWEVJNNKWJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(O2)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)

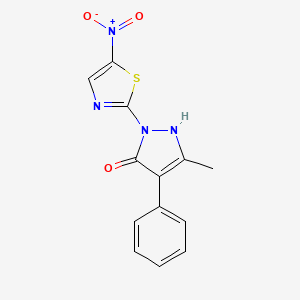
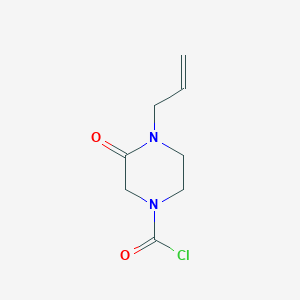
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
